

# An In-depth Technical Guide to 4-Pentylphenol (CAS: 14938-35-3)

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## Compound of Interest

Compound Name: 4-Pentylphenol

Cat. No.: B072810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of **4-Pentylphenol** (CAS number 14938-35-3). This alkylphenol is of significant interest due to its applications as an intermediate in the synthesis of liquid crystals and its classification as an endocrine-disrupting chemical (EDC).

## Core Physicochemical and Spectroscopic Data

**4-Pentylphenol** is an organic compound characterized by a phenol ring substituted with a pentyl group at the para position.<sup>[1]</sup> Depending on purity and temperature, it can present as a colorless to pale yellow or light brown liquid or a solid.<sup>[1][2]</sup> It exhibits moderate solubility in organic solvents and has limited solubility in water.<sup>[1]</sup>

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Pentylphenol**.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[3]
Molecular Weight	164.24 g/mol	[3]
Melting Point	23-25 °C	[2][4]
Boiling Point	342 °C at 760 mmHg; 103-107 °C at 1.4 Torr	[2][3]
Density	0.960 g/mL at 20 °C	[2]
Refractive Index	n <sub>20/D</sub> 1.515	[2][5]
pKa	10.26 ± 0.13 (Predicted)	[2]
Flash Point	133 °C	[2]
Water Solubility	99.99 mg/L at 25 °C	[2]
Log P (Octanol/Water Partition Coefficient)	4.06	[6]

## Spectroscopic and Identification Data

This table provides key identifiers and links to spectral information for **4-Pentylphenol**.

Identifier	Value	Source(s)
CAS Number	14938-35-3	[3]
InChI	InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3	[3]
InChIKey	ZNPSUQQXTRRSBM-UHFFFAOYSA-N	[3]
Canonical SMILES	<chem>CCCCCc1ccc(O)cc1</chem>	[3]
<sup>1</sup> H NMR	Available	[7][8]
<sup>13</sup> C NMR	Available	[7]
Mass Spectrum	Available	[7][8]
IR Spectrum	Available	[7][8]

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Pentylphenol** are crucial for its application in research and development.

## Synthesis of 4-Pentylphenol

A plausible synthetic route to **4-Pentylphenol** can be adapted from related palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A general procedure is outlined below.

Reaction: Coupling of a pentyl-containing boronic acid with a protected 4-halophenol, followed by deprotection.

Materials:

- 4-Iodophenol (or 4-bromophenol)
- Pentylboronic acid
- Palladium on carbon (Pd/C, 10%)

- Potassium carbonate ( $K_2CO_3$ )
- Methanol (MeOH)
- Deionized water
- Hydrochloric acid (HCl, 2M)
- Organic solvent for extraction (e.g., ethyl acetate)

#### Procedure:

- To a round-bottom flask, add 4-iodophenol, potassium carbonate, and deionized water.
- In a separate container, create a slurry of 10% Pd/C in deionized water and transfer it to the reaction flask.
- Add pentylboronic acid to the reaction mixture.
- Attach a reflux condenser and heat the mixture with vigorous stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
- After completion, cool the reaction to room temperature and acidify with 2M HCl.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **4-Pentylphenol** by column chromatography or recrystallization.

## Analytical Quantification in Environmental and Biological Matrices

Accurate quantification of **4-Pentylphenol** is often performed using isotope dilution mass spectrometry with a deuterated internal standard (**4-Pentylphenol-d5**).

### 1. Sample Preparation (Water Samples):

- Spike a known volume of the water sample with a precise amount of **4-Pentylphenol-d5** internal standard solution.
- Acidify the sample to approximately pH 3 with formic acid.
- Perform Solid-Phase Extraction (SPE) using a C18 cartridge:
  - Condition the cartridge with methanol, followed by acidified water.
  - Load the sample onto the cartridge.
  - Wash the cartridge to remove interfering compounds.
  - Elute **4-Pentylphenol** and the internal standard with a suitable organic solvent (e.g., dichloromethane or acetonitrile).
- Concentrate the eluate under a gentle stream of nitrogen.

### 2. Derivatization for GC-MS Analysis:

- To the concentrated eluate, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.
- Cool the sample before analysis.

### 3. LC-MS/MS Analysis:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Injection Volume: 5-10 µL.

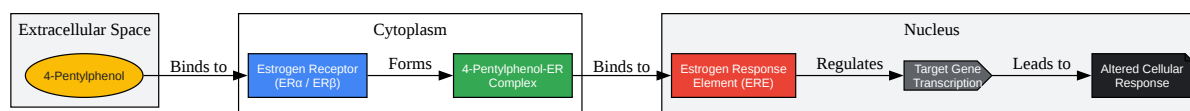
- MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both **4-Pentylphenol** and its deuterated internal standard.

## Biological Activity and Signaling Pathways

**4-Pentylphenol** is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, primarily through its interaction with estrogen receptors.

### Disruption of Estrogen Receptor Signaling

4-Alkylphenols, including **4-Pentylphenol**, can mimic the action of the natural estrogen, 17 $\beta$ -estradiol (E2), by binding to nuclear estrogen receptors (ER $\alpha$  and ER $\beta$ ). This interaction can lead to the activation or inhibition of the transcription of estrogen-responsive genes, thereby disrupting normal cellular functions.

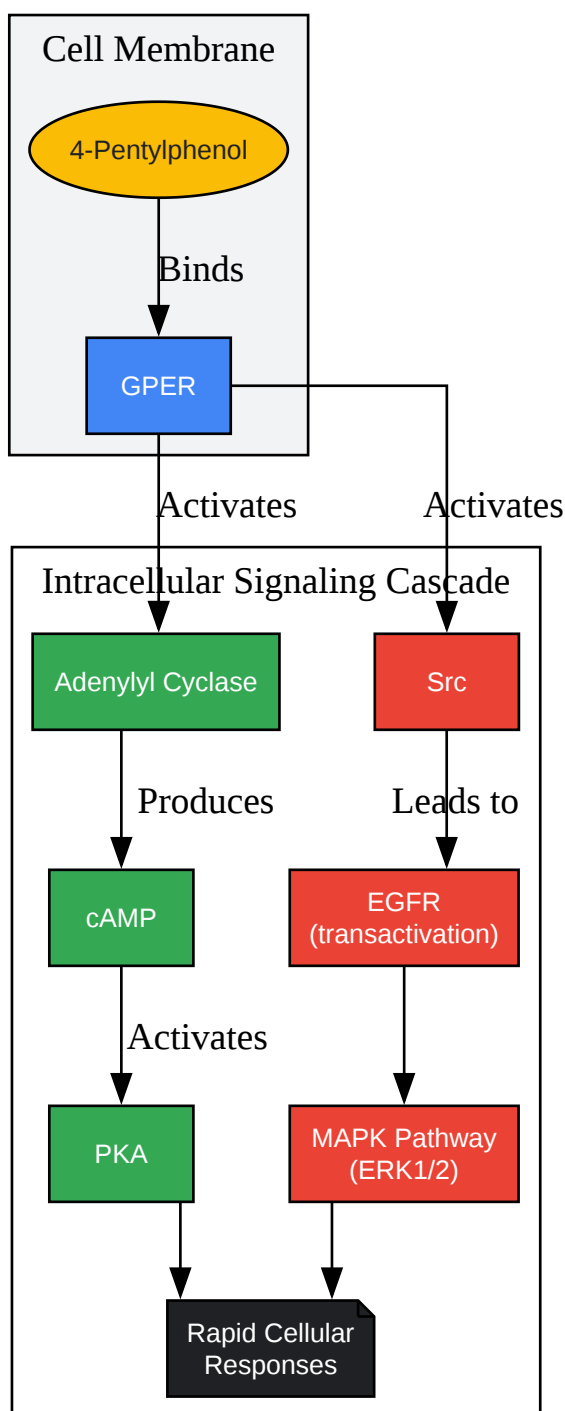


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Disruption of classical estrogen receptor signaling by **4-Pentylphenol**.

### Non-Genomic Signaling via GPER

**4-Pentylphenol** can also exert its effects through non-genomic pathways by interacting with the G protein-coupled estrogen receptor (GPER), which is located in the cell membrane. This binding can rapidly activate intracellular signaling cascades.

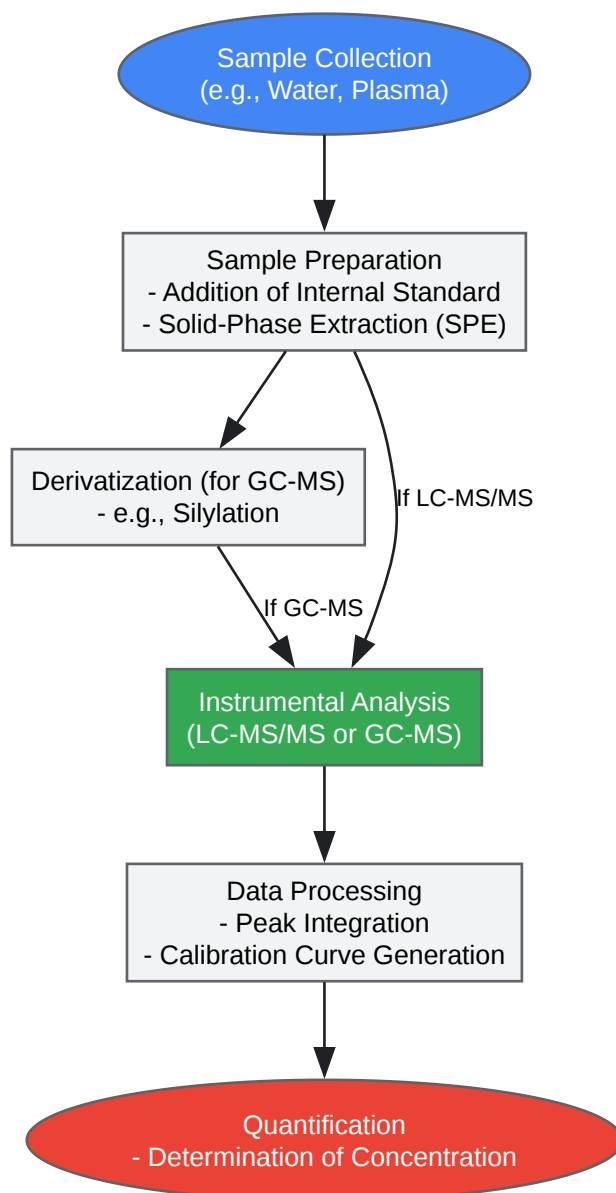


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Non-genomic signaling disruption by **4-Pentylphenol** via the GPER pathway.

## Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantitative analysis of **4-Pentylphenol** in a sample matrix.



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Analytical workflow for **4-Pentylphenol** quantification.

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